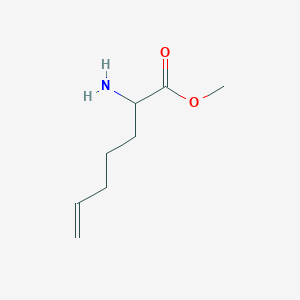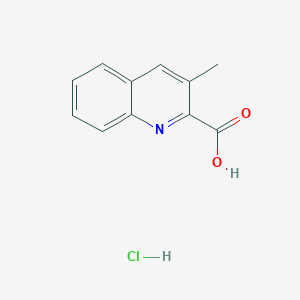
3-Methylquinoline-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylquinoline-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094155-95-8 . It has a molecular weight of 223.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO2.ClH/c1-7-6-8-4-2-3-5-9 (8)12-10 (7)11 (13)14;/h2-6H,1H3, (H,13,14);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Aplicaciones Científicas De Investigación
Supramolecular Frameworks
Studies have shown that 3-Methylquinoline-2-carboxylic acid hydrochloride can form hydrogen-bonded supramolecular frameworks with various carboxylic acids. These frameworks are stabilized through weak noncovalent interactions, playing a crucial role in the formation of 1D-3D structures (Jin et al., 2012).
Synthesis and Bromination
The compound has been synthesized and studied for bromination reactions. It is obtained through specific reactions like the Skraup reaction and hydrolysis processes, showing its versatility in chemical syntheses (Gracheva & Tochilkin, 1980).
Derivatives and Structural Analogues
The compound's derivatives have been explored, such as its reaction leading to dicarboximides and their subsequent alkylation. These derivatives are structurally analogous to certain antimalarial compounds, though they did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970).
Photophysical Properties
This compound derivatives have been analyzed for their photophysical properties. These studies have included investigating complexes that exhibit unique emissive behaviors, contributing to the understanding of charge transfer mechanisms (Małecki et al., 2015).
Antiviral and Antihypoxic Activities
Research has been conducted to evaluate the antiviral and antihypoxic activities of compounds derived from this compound. Some derivatives have shown potential in suppressing virus replication in cell cultures and exhibit antihypoxic effects, indicating possible therapeutic applications (Ivashchenko et al., 2014), (Ukrainets, Mospanova, & Davidenko, 2014).
Mass Spectrometry and Photolysis
Its behavior under mass spectrometry conditions and its photolysis in aqueous systems have been studied, adding to the understanding of its chemical properties and reactions under different conditions (Thevis et al., 2008), (Pinna & Pusino, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
3-methylquinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPLFUMDOJRFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

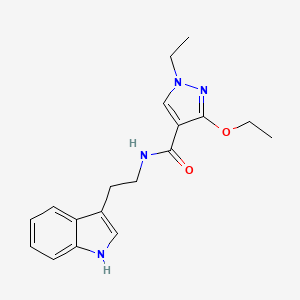
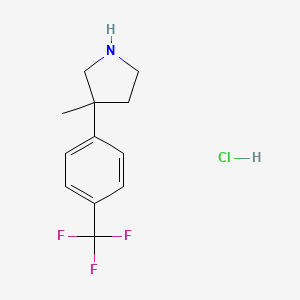
![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)
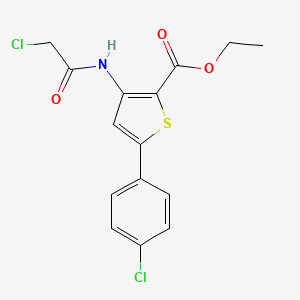
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)
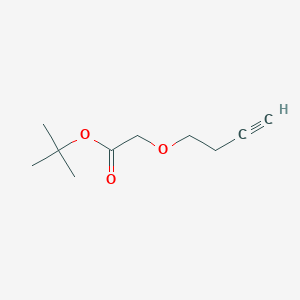

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
